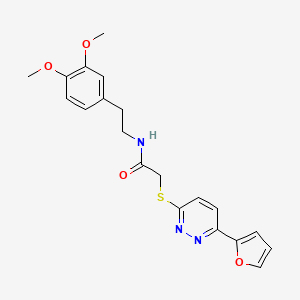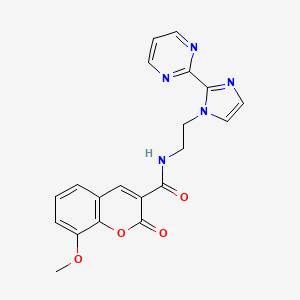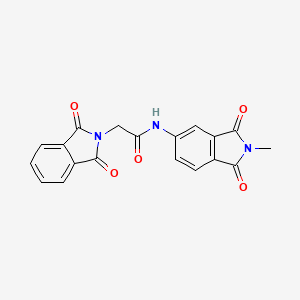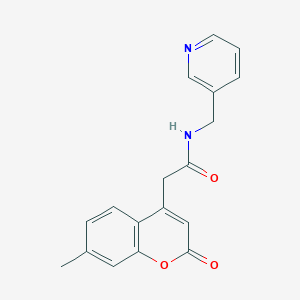![molecular formula C26H29N3O6 B2771601 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide CAS No. 896336-04-2](/img/structure/B2771601.png)
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several structural components common in organic chemistry, including a pyrrolidinone ring, a chroman ring, a piperidine ring, and a carboxamide group. It also contains 3,4-dimethoxyphenyl groups, which are common in a variety of natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps and require careful planning to ensure the correct formation of the various rings and functional groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the carboxamide group, for example, could allow for reactions involving nucleophilic attack at the carbonyl carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Molecular Interaction Studies
- Antagonist Interaction with CB1 Cannabinoid Receptor : The compound has been studied for its interaction with the CB1 cannabinoid receptor, particularly focusing on its conformational analysis and molecular interaction. This research provides insights into the compound's binding interaction with receptors, suggesting its potential in pharmacology and neuroscience (Shim et al., 2002).
Synthesis and Evaluation of Derivatives
- Antidepressant and Nootropic Agents : Derivatives of this compound have been synthesized and evaluated for their antidepressant and nootropic activities. This research underscores the compound's potential role in central nervous system (CNS) therapies (Thomas et al., 2016).
- Antimicrobial Evaluation and Docking Studies : Studies have also focused on synthesizing derivatives for antimicrobial evaluation and molecular docking studies, indicating its relevance in microbiology and drug development (Talupur et al., 2021).
Biological Activity Analysis
- Inhibitors of Acetyl Cholinesterase and β Amyloid Protein : Certain oxopyrrolidine derivatives of this compound have shown significant inhibitory activity against acetyl cholinesterase enzyme and amyloid β 42 protein, suggesting potential for Alzheimer's disease treatment (Mohamed et al., 2018).
Structure-Activity Relationships
- Cannabinoid Receptor Antagonists : Research on the structure-activity relationships of pyrazole derivatives related to this compound provides valuable information for developing pharmacological probes and therapeutic agents (Lan et al., 1999).
Cancer Research Applications
- Study of a Novel Compound (RX-5902) : Investigations have been conducted on similar compounds like RX-5902, focusing on their anti-cancer effects and interactions with specific proteins, contributing to oncological research (Lee et al., 2013).
Other Applications
- CGRP Receptor Inhibition : This compound's derivatives have been explored for their ability to inhibit the calcitonin gene-related peptide (CGRP) receptor, highlighting its potential in treating conditions like migraines (Cann et al., 2012).
- Antimicrobial Activity : Various derivatives have been synthesized for their potential antimicrobial activity, contributing to the development of new antibacterial and antifungal agents (Imamura et al., 2004).
- Synthesis and Characterization in Chemistry : The compound's synthesis and characterization, including crystal structure and Hirshfeld surface analysis, have been a focus, aiding in the advancement of chemical synthesis techniques (Prabhuswamy et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6/c1-33-22-8-7-18(14-23(22)34-2)29-16-17(13-24(29)31)27-25(32)28-11-9-26(10-12-28)15-20(30)19-5-3-4-6-21(19)35-26/h3-8,14,17H,9-13,15-16H2,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKYCAWNABWWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide](/img/structure/B2771519.png)

![N-(3-acetylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2771521.png)
![1-(4-Isopropylphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2771522.png)



![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2771532.png)
![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2771535.png)



![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2771541.png)
